6-氨基-7-氟-3,4-二氢喹唑啉-4-酮
描述
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
“6-氨基-7-氟-3,4-二氢喹唑啉-4-酮”已被鉴定为一种潜在的抗癌药物开发化合物。喹唑啉衍生物,包括该化合物,在抑制癌细胞生长方面显示出前景。 在有机化合物中引入氟原子通常会导致生物活性增强,在癌症的情况下,可能意味着更强的抗癌特性 .
抗菌和抗真菌剂
喹唑啉酮的结构基序已知具有显著的抗菌和抗真菌活性。 喹唑啉酮环上的氨基和氟取代基可以被修饰以靶向特定的细菌和真菌菌株,使“6-氨基-7-氟-3,4-二氢喹唑啉-4-酮”成为开发新型抗菌剂的宝贵支架 .
抗高血压药物
喹唑啉酮已被探索用于治疗高血压的潜在用途。 氨基和氟基团的存在可能增强这些分子与参与血压调节的生物靶标的结合亲和力,表明“6-氨基-7-氟-3,4-二氢喹唑啉-4-酮”可以作为抗高血压药物的先导化合物 .
激酶抑制
该化合物是合成激酶抑制剂的中间体。激酶是参与信号转导的酶,是各种疾病(包括癌症)的药物开发靶点。 特别是氟基团可以提高激酶抑制剂的选择性和效力 .
抗病毒剂
喹唑啉酮核心结构也与抗病毒活性有关。对核心进行修饰,例如添加氨基和氟基团,可以导致干扰病毒复制过程的化合物。 “6-氨基-7-氟-3,4-二氢喹唑啉-4-酮”可以作为合成新型抗病毒药物的起点 .
神经系统疾病
喹唑啉酮已被研究用于其对神经系统疾病的潜在治疗作用。它们可以作为各种神经递质受体的配体,这可能对治疗抑郁症、焦虑症和癫痫等疾病有益。 “6-氨基-7-氟-3,4-二氢喹唑啉-4-酮”的特定取代模式可能会影响其在中枢神经系统中的活性 .
作用机制
Target of Action
Similar compounds have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor . This suggests that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one may also target similar proteins or pathways.
Mode of Action
Based on its structural similarity to other kinase inhibitors, it may bind to the atp-binding site of the target protein, thereby inhibiting its activity .
Biochemical Pathways
If it acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
属性
IUPAC Name |
6-amino-7-fluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHMKSRMYPVROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877825-72-4 | |
Record name | 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?
A1: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.
Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?
A2: The paper highlights a "substitution reaction" between 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。